molecular formula C13H13NO2 B2423306 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-35-5

1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2423306
CAS RN: 347331-35-5
M. Wt: 215.252
InChI Key: YIRBZPNMDQECJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as 4-hydroxy-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is an important chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 182.21 g/mol and a melting point of 102-103 °C. 4-hydroxy-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a key component in the synthesis of several pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants.

Scientific Research Applications

Synthesis and Characterization

1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives are primarily utilized in chemical synthesis and characterization. Research has been conducted on related pyrrole derivatives, exploring their synthesis and chemical properties. For instance, Singh, Rawat, and Sahu (2014) synthesized and characterized a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), using spectroscopic analyses and quantum chemical calculations (Singh, Rawat, & Sahu, 2014).

Potential in Synthesizing Chiral Bidentate Phosphine Ligands

Pyrrole-3-carbaldehyde derivatives have potential applications in synthesizing chiral bidentate phosphine ligands. Research by Smaliy et al. (2013) considered approaches to synthesize 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, exploring methods that lead to the formation of Schiff bases, a key step in producing these ligands (Smaliy et al., 2013).

Structural Studies and Hydrogen Bonding Patterns

Structural studies of derivatives of pyrrole carbaldehyde, such as the analysis of hydrogen-bonding patterns in these compounds, are also a significant area of research. For example, Senge and Smith (2005) determined the crystal and molecular structures of various derivatives, highlighting their hydrogen-bonding patterns and molecular interactions (Senge & Smith, 2005).

Application in Organic Synthesis

These compounds are also used in broader organic synthesis processes. Ni, Wang, and Tong (2016) explored the use of β'-acetoxy allenoates in a catalyzed cascade annulation and aromatization sequence to produce pyrrole products, demonstrating the versatility of these compounds in synthetic chemistry (Ni, Wang, & Tong, 2016).

properties

IUPAC Name

1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-3-5-13(16)6-4-12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRBZPNMDQECJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.